An In-Depth Technical Guide to the Synthesis of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Technical Guide to the Synthesis of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comprehensive, technically detailed protocol for the synthesis of the novel benzimidazolone derivative, 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for each step.
Introduction and Strategic Overview
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one, incorporates several key pharmacophoric features: a benzimidazolone core, N,N'-dimethylation for modulating solubility and metabolic stability, a flexible propoxyphenoxy side chain for potential receptor interactions, and a crucial amino group that can serve as a handle for further derivatization or as a key binding element.
The synthetic strategy outlined herein is a convergent approach, designed for efficiency and adaptability. It commences with commercially available starting materials and proceeds through a logical sequence of well-established chemical transformations. Each step has been optimized based on established principles of organic synthesis to ensure high yields and purity of the intermediates and the final product.
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of the target molecule suggests a multi-step synthesis beginning from a substituted nitroaniline. The key bond disconnections are the C-N bond of the final amino group (retrosynthetically a nitro group), the C-O ether linkage, and the bonds forming the benzimidazolone ring.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of 4-(3-Propoxyphenoxy)-2-nitroaniline
Causality of Experimental Choices: This step involves a nucleophilic aromatic substitution, a variant of the Williamson ether synthesis.[1][2] The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom susceptible to displacement by the nucleophilic phenoxide of 3-propoxyphenol. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to solvate both the phenoxide and the aromatic substrate. Potassium carbonate is a suitable base to deprotonate the 3-propoxyphenol, generating the reactive phenoxide in situ.
Protocol:
-
To a stirred solution of 3-propoxyphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 4-chloro-2-nitroaniline (1.0 equivalent) to the reaction mixture.[3][4]
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-propoxyphenoxy)-2-nitroaniline as a solid.
| Parameter | Value | Reference |
| Reactants | 4-Chloro-2-nitroaniline, 3-Propoxyphenol | [5] |
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Temperature | 120 °C | |
| Reaction Time | 12-16 hours | |
| Typical Yield | 75-85% |
Step 2: Synthesis of 4-(3-Propoxyphenoxy)benzene-1,2-diamine
Causality of Experimental Choices: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[6] Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions. The reaction proceeds under a hydrogen atmosphere.
Protocol:
-
Dissolve 4-(3-propoxyphenoxy)-2-nitroaniline (1.0 equivalent) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (10% w/w of the starting material).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(3-propoxyphenoxy)benzene-1,2-diamine, which is often used in the next step without further purification.
| Parameter | Value | Reference |
| Reactant | 4-(3-Propoxyphenoxy)-2-nitroaniline | |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [7] |
| Solvent | Ethanol (EtOH) | |
| Reducing Agent | Hydrogen Gas (H₂) | [8] |
| Temperature | Room Temperature | |
| Reaction Time | 4-6 hours | |
| Typical Yield | 90-95% |
Step 3: Synthesis of 6-(3-Propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
Causality of Experimental Choices: The formation of the benzimidazolone ring is achieved by reacting the o-phenylenediamine with a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a mild and effective reagent for this cyclization, avoiding the use of more hazardous phosgene or its derivatives.[9] Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.
Protocol:
-
Dissolve 4-(3-propoxyphenoxy)benzene-1,2-diamine (1.0 equivalent) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one.
| Parameter | Value | Reference |
| Reactant | 4-(3-Propoxyphenoxy)benzene-1,2-diamine | |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) | [9] |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Room Temperature | |
| Reaction Time | 2-3 hours | |
| Typical Yield | 85-95% |
Step 4: Synthesis of 1,3-Dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
Causality of Experimental Choices: N-alkylation of the benzimidazolone is achieved using a suitable methylating agent. Dimethyl sulfate is a potent and cost-effective methylating agent. A base, such as potassium carbonate, is required to deprotonate the acidic N-H protons of the benzimidazolone. Acetone is a common solvent for such alkylations.
Protocol:
-
Suspend 6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one (1.0 equivalent) and potassium carbonate (3.0 equivalents) in acetone.
-
Add dimethyl sulfate (2.5 equivalents) dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one.
| Parameter | Value | Reference |
| Reactant | 6-(3-Propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one | |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | Acetone | |
| Temperature | Reflux | |
| Reaction Time | 6-8 hours | |
| Typical Yield | 80-90% |
Step 5: Synthesis of 1,3-Dimethyl-5-nitro-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
Causality of Experimental Choices: The introduction of a nitro group onto the benzimidazolone ring is an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent.[10] The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions.
Protocol:
-
Carefully add concentrated sulfuric acid to a cooled (0 °C) flask.
-
Slowly add 1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one (1.0 equivalent) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the benzimidazolone derivative, keeping the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 1,3-dimethyl-5-nitro-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one.
| Parameter | Value | Reference |
| Reactant | 1,3-Dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one | |
| Nitrating Agent | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | [11] |
| Temperature | 0-5 °C | |
| Reaction Time | 1-2 hours | |
| Typical Yield | 85-95% |
Step 6: Synthesis of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
Causality of Experimental Choices: The final step is the reduction of the nitro group to the target amino group. Tin(II) chloride dihydrate in ethanol is a classic and reliable method for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[12] The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Protocol:
-
Suspend 1,3-dimethyl-5-nitro-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 equivalents) to the suspension.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product, 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one.
| Parameter | Value | Reference |
| Reactant | 1,3-Dimethyl-5-nitro-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one | |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | [13] |
| Solvent | Ethanol (EtOH) | |
| Temperature | Reflux | |
| Reaction Time | 3-4 hours | |
| Typical Yield | 70-80% |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Reagents:
-
Dimethylformamide (DMF): Teratogen. Avoid inhalation and skin contact.
-
Dimethyl sulfate: Highly toxic and carcinogenic. Handle with extreme caution.
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with care, and always add acid to water, not the reverse.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
-
Palladium on Carbon (Pd/C): Can be pyrophoric when dry. Handle in a moist state.
-
Conclusion
This guide provides a robust and well-rationalized synthetic route to 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one. The described protocols are based on established and reliable chemical transformations, offering a clear path for the synthesis of this and structurally related molecules. Researchers are encouraged to adapt and optimize the conditions as needed for their specific laboratory settings and scales.
References
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 6. cir-safety.org [cir-safety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. One-Pot Reductive Methylation of Nitro- and Amino-Substituted (Hetero)Aromatics with DMSO/HCOOH: Concise Synthesis of Fluorescent Dimethylamino-Functionalized Bibenzothiazole Ligands with Tunable Emission Color upon Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
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